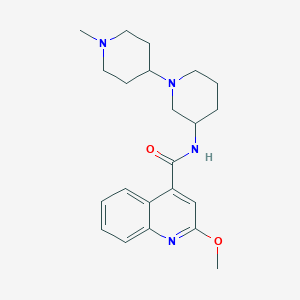![molecular formula C15H17N5O2 B5691460 N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine” is a chemical compound. It’s important to note that the compound has a close relation to “N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” and "3,4-Dimethoxyphenethylamine" . The latter is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. While the exact structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine” is not available, related compounds such as “N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” have a molecular formula of C12H17NO3 .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has shown promise in the treatment of Alzheimer’s disease. It can bind with the alpha7 nicotinic acetylcholine receptor (alpha7nAChR), which is the same binding site as bungarotoxin . It has demonstrated neuroprotective effects by improving the toxicity of nerve cells affected by beta-amyloid, which is significant since beta-amyloid toxicity is a key factor in Alzheimer’s disease. Additionally, it has been shown to directly act on amyloid protein, reducing its toxic effects .
Anti-inflammatory Activity
The compound has exhibited good anti-inflammatory activity in experiments. This suggests potential applications in treating inflammatory conditions, which could extend to various diseases where inflammation is a key concern .
Neuroprotection
Apart from its role in Alzheimer’s disease, the compound’s neuroprotective properties may be beneficial in other neurodegenerative diseases. By protecting nerve cells from damage, it could potentially be used in the treatment of conditions like Parkinson’s disease and multiple sclerosis .
Enhancement of Cognitive Functions
In animal models, the compound has been shown to effectively improve learning ability and memory. This indicates potential use in treating cognitive impairments beyond Alzheimer’s disease, such as those caused by traumatic brain injury or age-related cognitive decline .
Flavoring Agent Safety Evaluation
While not a direct application of the compound in research, it is structurally related to substances evaluated for safety as flavoring agents. The evaluations focus on intake estimations and toxicity data, particularly genotoxicity data, which are crucial for determining the safety of compounds used in food products .
Antioxidant Properties
The compound’s potential role in modulating reactive oxygen species (ROS) suggests it could be researched for its antioxidant properties. This is relevant in diseases where oxidative stress plays a role, such as cardiovascular diseases, cancer, and further neurodegenerative disorders.
Gastric Ulcer Prevention
Derivatives of this compound have been evaluated for their effectiveness in preventing stress-induced gastric ulceration. This points to a possible application in the development of treatments for gastric ulcers .
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-21-11-4-3-10(7-12(11)22-2)5-6-16-14-13-15(18-8-17-13)20-9-19-14/h3-4,7-9H,5-6H2,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUUGIOJOWHONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5691404.png)
![6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5691407.png)
![2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5691413.png)
![6-ethyl-5-methyl-N~4~-[4-(piperidin-1-ylcarbonyl)benzyl]pyrimidine-2,4-diamine](/img/structure/B5691419.png)
![5-(2,3-difluoro-6-methoxybenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5691421.png)
![2-chloro-4-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5691433.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-4-isopropyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B5691440.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5691447.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5691448.png)
![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5691449.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)

![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)
